4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities, including its role as a kinase inhibitor, which makes it a promising candidate for drug development, particularly in the field of oncology.
Scientific Research Applications
4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as a kinase inhibitor, affecting various signaling pathways.
Medicine: Investigated for its anticancer properties, particularly in inhibiting tyrosine kinases involved in tumor growth.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile reactivity.
Future Directions
The future directions for “4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one” could involve expanding the diversity at the C-4 position of pyrido[2,3-d]pyrimidin-7(8H)-ones to achieve biological activity against ZAP-70 . This could help scientists design new selective, effective, and safe anticancer agents .
Mechanism of Action
Target of Action
The compound 4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a derivative of pyrido[2,3-d]pyrimidine, which has been reported to have a broad spectrum of activities . The primary targets of this compound include various kinases such as tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cellular processes such as cell growth, proliferation, and survival.
Mode of Action
The compound interacts with its targets by inhibiting their activity. For instance, it acts as an inhibitor of the aforementioned kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates . This process is crucial in signal transduction pathways and regulates various cellular processes such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Biochemical Pathways
The inhibition of these kinases disrupts the signal transduction pathways they are involved in, leading to downstream effects that can include the suppression of cell proliferation and induction of cell death . For example, the inhibition of tyrosine kinases can disrupt the signaling pathways that promote cell growth and proliferation, thereby exerting an anti-tumor effect .
Result of Action
The result of the compound’s action is the inhibition of cell growth and proliferation, primarily in cancer cells . By inhibiting the activity of key kinases involved in cell growth and survival, the compound can induce cell death and suppress tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then subjected to further reactions to introduce the isopropylamino and methyl groups, followed by cyclization to form the desired pyridopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyridopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces dihydro derivatives.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar heterocyclic structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Exhibits antitumor activity against various cancer cell lines .
Uniqueness
4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which enhances its selectivity and potency as a kinase inhibitor. Its structure allows for strong binding interactions with the ATP-binding site of kinases, making it a valuable compound in the development of targeted cancer therapies.
Properties
IUPAC Name |
8-methyl-4-(propan-2-ylamino)pyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-7(2)14-10-8-4-5-9(16)15(3)11(8)13-6-12-10/h4-7H,1-3H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWHIXRODYJYCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=CC(=O)N(C2=NC=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.